Cas no 1542022-06-9 (2-(2-chloro-4-fluorophenyl)-1-methylpiperazine)

2-(2-chloro-4-fluorophenyl)-1-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
- EN300-1982086
- 1542022-06-9
-
- Inchi: 1S/C11H14ClFN2/c1-15-5-4-14-7-11(15)9-3-2-8(13)6-10(9)12/h2-3,6,11,14H,4-5,7H2,1H3
- InChI Key: BFWKDGNEHPBJDF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1CNCCN1C)F
Computed Properties
- Exact Mass: 228.0829543g/mol
- Monoisotopic Mass: 228.0829543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 15.3Ų
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982086-0.5g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1982086-5.0g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1982086-10.0g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1982086-1g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-1982086-0.25g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1982086-10g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1982086-1.0g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1982086-0.1g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1982086-2.5g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1982086-0.05g |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine |
1542022-06-9 | 0.05g |
$983.0 | 2023-09-16 |
2-(2-chloro-4-fluorophenyl)-1-methylpiperazine Related Literature
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine
2-(2-Chloro-4-Fluorophenyl)-1-Methylpiperazine: A Comprehensive Overview
The compound 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine (CAS No. 1542022-06-9) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the piperazine family, which is a six-membered ring containing two nitrogen atoms. The presence of chlorine and fluorine substituents on the phenyl ring introduces significant electronic and steric effects, making this compound highly versatile in various chemical and pharmaceutical contexts.
Recent studies have highlighted the potential of 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine in drug discovery and development. Its ability to act as a building block for complex molecules has been widely recognized. Researchers have explored its role in the synthesis of bioactive compounds, particularly in the field of central nervous system (CNS) drugs. The compound's unique electronic properties make it an ideal candidate for modulating receptor activity, which is crucial in the development of novel therapeutic agents.
The synthesis of 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine involves a multi-step process that combines nucleophilic aromatic substitution and ring-closing reactions. The introduction of the methyl group at the 1-position of the piperazine ring enhances its lipophilicity, which is essential for improving drug bioavailability. This modification also contributes to the compound's stability under physiological conditions, making it suitable for prolonged exposure in biological systems.
In terms of pharmacological activity, 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine has shown promising results in preclinical studies. It exhibits potent inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest its potential as a lead compound for developing treatments for Alzheimer's disease and other related disorders.
Moreover, the compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine can effectively inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain pathways. This dual inhibitory activity positions it as a candidate for the development of safer and more effective nonsteroidal anti-inflammatory drugs (NSAIDs).
The structural flexibility of 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine allows for further functionalization, enabling researchers to explore its potential in other therapeutic areas. For instance, recent advancements in medicinal chemistry have focused on modifying the substituents on the phenyl ring to enhance selectivity and potency against specific targets. These modifications are expected to expand the scope of applications for this compound in the near future.
In conclusion, 2-(2-chloro-4-fluorophenyl)-1-methylpiperazine is a valuable molecule with significant potential in drug discovery and chemical synthesis. Its unique structure, combined with its diverse pharmacological activities, makes it a subject of intense research interest. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing modern medicine.
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